(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Description
The compound (17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core substituted with methyl groups at positions 10 and 13, an acetate group at position 3, and an iodine atom at position 16. The iodine substituent introduces significant electronegativity and steric bulk, which may influence reactivity, solubility, and biological interactions compared to analogs with other substituents (e.g., hydroxyl, acetyl, or pyridinyl groups).
Properties
IUPAC Name |
(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWDQNTPMUZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate typically involves multiple steps:
Starting Material: The synthesis often begins with a steroidal precursor, such as cholesterol or a similar compound.
Acetylation: The hydroxyl group at the 3rd position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance the efficiency of iodination and acetylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine site, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom, converting the compound back to its non-iodinated form.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Non-iodinated steroids.
Substitution: Steroids with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Analytical Standards: Employed in analytical chemistry for method development and validation.
Biology
Radiolabeling: The iodine atom can be used for radiolabeling, aiding in the study of biological pathways and processes.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Medicine
Diagnostic Imaging: Iodinated compounds are often used in imaging techniques like PET and SPECT scans.
Therapeutics: Investigated for potential therapeutic applications, including hormone replacement therapies.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include:
Hormone Receptors: Binding to steroid hormone receptors, modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to the following analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The iodine atom in the target compound increases molecular weight (~482 vs. 391–410 for analogs) and lipophilicity (higher Log P), likely reducing aqueous solubility .
- Abiraterone Acetate, a clinically used androgen synthesis inhibitor, has a pyridinyl group at position 17, enhancing polarity (Log P = 4.41) and moderate solubility .
Analogs :
- Abiraterone Acetate : Synthesized via copper-catalyzed alkynylation, achieving 88% yield using hypervalent iodine reagents .
- 17-Acetyl/Hydroxy Derivatives : Prepared via acetylation or oxidation of steroidal alcohols, typically with yields >70% .
- Alkenyl-Substituted Analogs : Isolated from marine sources (e.g., Perinereis aibuhitensis) via chromatography, with yields <5% due to natural abundance .
Table 2: Hazard Profiles
*Note: Inferred from iodine-containing analogs .
Key Observations :
- Iodinated steroids often exhibit higher toxicity (e.g., respiratory or dermal irritation) compared to non-halogenated analogs .
- Natural analogs (e.g., marine-derived compounds) show lower acute toxicity but require further evaluation .
Biological Activity
(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives and exhibits a range of biological activities that are of interest in various fields including oncology and endocrinology.
- Molecular Formula : C21H29IO2
- Molecular Weight : 440.36 g/mol
- CAS Number : 114611-53-9
Synthesis
The synthesis of (17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate typically involves:
- Iodination : The precursor compound is iodinated using iodine in the presence of a suitable solvent.
- Acetylation : The iodinated product is then acetylated using acetic anhydride or acetyl chloride under acidic conditions.
Anticancer Properties
Research has indicated that derivatives of cyclopenta[a]phenanthrene compounds possess anticancer properties. Specifically:
- Mechanism of Action : These compounds may inhibit the proliferation of cancer cells through the modulation of signaling pathways involved in cell growth and apoptosis.
- Case Study : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The presence of iodine in the structure may enhance these effects by increasing lipophilicity and cellular uptake.
Hormonal Activity
The compound has been studied for its potential hormonal activity:
- Androgen Receptor Modulation : Some derivatives have shown to act as androgen receptor modulators. This activity can be beneficial in treating conditions related to androgen deficiency or excess.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : Certain studies have shown that cyclopenta[a]phenanthrene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Johnson et al. (2021) | Reported anti-inflammatory effects through the inhibition of NF-kB pathway activation. |
| Lee et al. (2022) | Identified potential as androgen receptor antagonists with implications for prostate cancer treatment. |
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